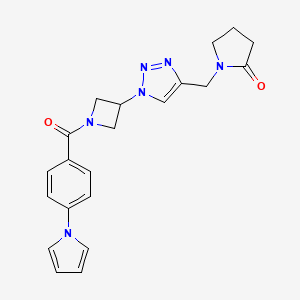

1-((1-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Description

1-((1-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic compound that features multiple functional groups, including a pyrrole, benzoyl, azetidine, triazole, and pyrrolidinone

Properties

IUPAC Name |

1-[[1-[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c28-20-4-3-11-25(20)12-17-13-27(23-22-17)19-14-26(15-19)21(29)16-5-7-18(8-6-16)24-9-1-2-10-24/h1-2,5-10,13,19H,3-4,11-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSMTDILFJCAKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Pyrrole-Benzoyl Intermediate: This step might involve the reaction of a pyrrole derivative with a benzoyl chloride under basic conditions.

Azetidine Ring Formation: The intermediate could then be reacted with an azetidine derivative to form the azetidin-3-yl group.

Triazole Ring Formation: The azetidine intermediate could undergo a cycloaddition reaction with an azide to form the 1,2,3-triazole ring.

Final Coupling: The triazole intermediate could be coupled with a pyrrolidin-2-one derivative under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((1-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the pyrrole or azetidine rings.

Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzoyl or triazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrrole-2,5-dione derivative, while reduction could produce a hydroxylated pyrrolidinone.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving its functional groups.

Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins with binding sites complementary to the compound’s structure, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

1-(4-(1H-pyrrol-1-yl)benzoyl)-3-azetidinone: Shares the pyrrole and azetidine moieties.

1-(1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one: Contains the triazole and pyrrolidinone rings.

Uniqueness

1-((1-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

The compound 1-((1-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structural characteristics, and comparative analysis with similar compounds.

Structural Characteristics

The compound is characterized by several unique structural features:

- Azetidine Ring : A four-membered heterocyclic structure that may influence the compound's interaction with biological targets.

- Pyrrole Moiety : Known for its role in various biological activities, this five-membered ring contributes to the compound's reactivity.

- Triazole Group : The presence of a triazole ring is significant due to its known interactions with enzymes and receptors.

Currently, there is no established mechanism of action for this specific compound. However, compounds containing triazole moieties are often involved in interactions with biological targets such as enzymes and receptors. Future studies may reveal its specific interactions and potential therapeutic applications.

Comparative Biological Activity

The biological activity of This compound can be compared with other triazole-containing compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-chlorophenyl)-1H-1,2,4-triazole | Contains chlorophenyl group | Antifungal |

| 3-amino-5-methyl-1H-1,2,4-triazole | Amino group enhances reactivity | Anticancer |

| 4-(trifluoromethyl)-1H-1,2,4-triazole | Trifluoromethyl group increases lipophilicity | Antimicrobial |

The unique combination of the azetidine and pyrrole moieties in the compound may confer distinct properties that enhance its interaction with biological targets or alter its pharmacokinetic profile compared to simpler triazole derivatives.

Case Studies and Research Findings

Research on similar compounds has shown promising results in various biological assays. For instance:

Anticancer Activity

A study evaluating the cytotoxicity of triazole derivatives demonstrated that modifications in the structure can lead to significant anticancer activity. The presence of specific substituents on the triazole ring was linked to enhanced efficacy against cancer cell lines .

Antimicrobial Properties

Other studies have reported that triazole derivatives exhibit antimicrobial activity against a range of pathogens. The mechanism often involves interference with fungal cell wall synthesis or inhibition of essential enzymes .

Q & A

Q. Experimental Optimization :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance azetidine ring stability .

- Catalyst Loading : Reduce Cu(I) to 0.1–1 mol% in CuAAC to minimize side reactions .

- Temperature Control : Microwave-assisted synthesis (100–120°C) shortens reaction times by 50% .

Advanced: What methodologies are used to analyze this compound’s interactions with biological targets (e.g., enzymes)?

Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) for target proteins .

- Molecular Dynamics (MD) Simulations : Predict binding modes of the triazole and pyrrolidinone groups .

- Enzyme Inhibition Assays : IC₅₀ determination via fluorometric/colorimetric readouts (e.g., β-lactamase inhibition for antimicrobial studies) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Advanced: How should researchers address contradictory data in biological activity assays?

Answer:

Root-Cause Analysis :

Purity Verification : Re-analyze compound purity via HPLC-MS to exclude impurities as confounding factors .

Assay Reproducibility : Validate protocols across multiple labs (e.g., standardized MIC testing for antimicrobial activity) .

Target Selectivity Profiling : Use kinase/GPCR panels to identify off-target effects .

Q. Computational Validation :

- Compare MD simulation results with crystallographic data to resolve binding discrepancies .

- Apply Bayesian statistics to integrate conflicting bioactivity datasets .

Advanced: What strategies mitigate stability issues during in vitro/in vivo studies?

Answer:

- Prodrug Design : Introduce hydrolyzable esters (e.g., methyl benzoate) to enhance plasma stability .

- Excipient Screening : Use cyclodextrins or liposomes to improve aqueous solubility of the pyrrolidinone group .

- Metabolic Studies : LC-MS/MS identifies major metabolites (e.g., CYP450-mediated oxidation of the triazole ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.